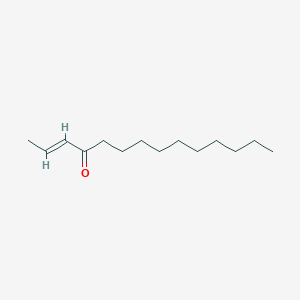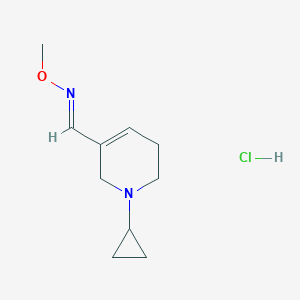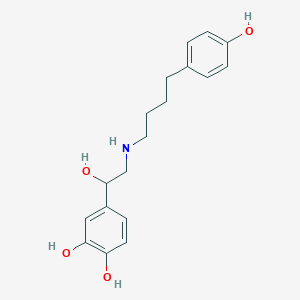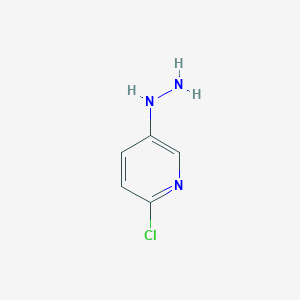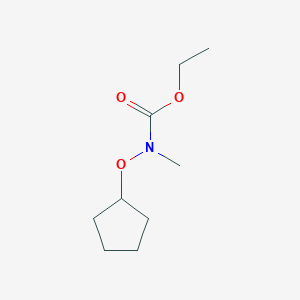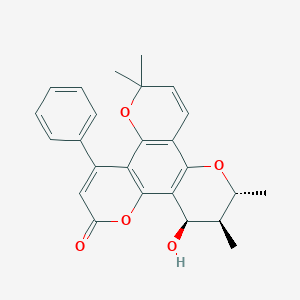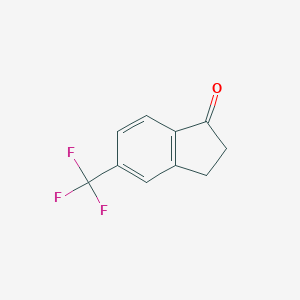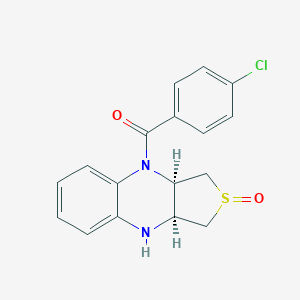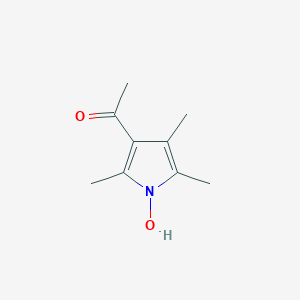
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone, also known as HET, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. HET is a naturally occurring compound found in certain marine organisms and has been synthesized in the laboratory for further study.
Mechanism of Action
The mechanism of action of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival. This compound has also been shown to inhibit the Akt pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade. In neurons, this compound has been shown to protect against oxidative stress and improve cognitive function. In cardiovascular cells, this compound has been shown to have vasodilatory effects by increasing the production of nitric oxide.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone in lab experiments is its relatively simple synthesis method, which allows for large-scale production. This compound is also relatively stable, making it easy to handle and store. One limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone. One direction is to further investigate its potential applications in cancer research, neurology, and cardiovascular disease. Another direction is to elucidate its mechanism of action, which may lead to the development of more effective treatments. Additionally, the synthesis of this compound derivatives may lead to compounds with improved efficacy and fewer side effects.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential applications in cancer research, neurology, and cardiovascular disease. This compound can be synthesized in the laboratory by a multistep process involving the reaction of 2,4,5-trimethylpyrrole with various reagents. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to have various biochemical and physiological effects in cells and organisms, and there are several future directions for its study.
Synthesis Methods
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone can be synthesized in the laboratory by a multistep process involving the reaction of 2,4,5-trimethylpyrrole with various reagents. One such method involves the reaction of 2,4,5-trimethylpyrrole with nitrosyl chloride in the presence of triethylamine to form 1-nitroso-2,4,5-trimethylpyrrole. This intermediate is then reduced with sodium dithionite to form this compound.
Scientific Research Applications
1-(1-Hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone has been studied for its potential applications in various scientific fields, including cancer research, neurology, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of certain cancer cells by inducing apoptosis, or programmed cell death. In neurology, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In cardiovascular disease, this compound has been shown to have vasodilatory effects, which may help to reduce blood pressure.
properties
CAS RN |
131527-58-7 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.2 g/mol |
IUPAC Name |
1-(1-hydroxy-2,4,5-trimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C9H13NO2/c1-5-6(2)10(12)7(3)9(5)8(4)11/h12H,1-4H3 |
InChI Key |
UXEHMGBZPUGHFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
Canonical SMILES |
CC1=C(N(C(=C1C(=O)C)C)O)C |
synonyms |
Ethanone, 1-(1-hydroxy-2,4,5-trimethyl-1H-pyrrol-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



